molecular formula C11H10N2O2 B13209884 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13209884
M. Wt: 202.21 g/mol
InChI Key: UVIWIMVDRXAIGG-UHFFFAOYSA-N
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Description

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a cyclopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo-pyridine derivatives, such as:

The uniqueness of this compound lies in its specific cyclopropyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H10N2O2/c14-11(15)10-12-9(7-4-5-7)8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2,(H,14,15)
Canonical SMILESC1CC1C2=C3C=CC=CN3C(=N2)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological outcomes. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cellular processes.

Antimicrobial Properties

Research indicates that derivatives of imidazo-pyridine compounds exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains. For example, studies have shown that similar compounds can demonstrate efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb), suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar imidazo-pyridine derivatives have shown potential in inhibiting tumor growth and proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Research Findings and Case Studies

Several studies have highlighted the biological activities of related compounds and their implications:

  • Antituberculosis Activity : A study on pyrazolo[1,5-a]pyridine derivatives indicated that modifications to the imidazo-pyridine core could enhance efficacy against Mtb strains. The study highlighted that certain structural modifications led to compounds with low minimum inhibitory concentrations (MIC), demonstrating strong activity against both drug-susceptible and drug-resistant Mtb strains .
  • In Vivo Studies : In animal models, compounds similar to this compound were administered at varying doses to assess their therapeutic potential. For instance, one study reported significant reductions in bacterial burden in lungs and spleens of infected mice when treated with a related compound at a dose of 50 mg/kg/day over five consecutive days .

Comparative Analysis

The biological activity of this compound can be compared with other imidazo-pyridine derivatives:

CompoundBiological ActivityNotable Findings
Imidazo[1,2-a]pyridineAntimicrobialUsed in pharmaceuticals like zolpidem
Imidazo[1,5-a]pyridineAnticancerSimilar structural properties but varied activities
This compoundAntimicrobial & AnticancerPotential for drug development targeting specific enzymes

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-12-9(7-4-5-7)8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2,(H,14,15)

InChI Key

UVIWIMVDRXAIGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=CC=CN3C(=N2)C(=O)O

Origin of Product

United States

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